molecular formula C6H16Cl2N2Pd B1583497 Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) CAS No. 14267-08-4

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)

Cat. No.: B1583497
CAS No.: 14267-08-4
M. Wt: 293.53 g/mol
InChI Key: FJOUSQLMIDWVAY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a coordination complex of palladium. It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions. The compound has a molecular formula of C6H16Cl2N2Pd and a molecular weight of 293.53 g/mol .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) plays a pivotal role in biochemical reactions, particularly in catalysis. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, this compound can act as a catalyst in cross-coupling reactions, where it interacts with enzymes and substrates to form new chemical bonds . The nature of these interactions often involves coordination bonds between the palladium center and the active sites of the enzymes or substrates, leading to enhanced reaction rates and selectivity.

Cellular Effects

The effects of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins . The palladium center plays a crucial role in these interactions, as it can form coordination bonds with various functional groups on the biomolecules.

Temporal Effects in Laboratory Settings

The stability and degradation of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) over time are important factors in laboratory settings. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that its effects on cellular function can persist for extended periods, with some changes in cellular metabolism and gene expression being observed even after the compound has degraded.

Dosage Effects in Animal Models

The effects of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At high doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels.

Metabolic Pathways

cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid cycle and oxidative phosphorylation . These interactions can lead to changes in energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis or passive diffusion, and it can accumulate in specific cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy production . The precise localization can affect its biochemical properties and cellular effects, making it an important factor in its overall mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) typically involves the reaction of palladium(II) chloride with N,N,N’,N’-tetramethylethylenediamine in an inert atmosphere. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is involved in various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, and alkynes, depending on the specific reaction and substrates used .

Comparison with Similar Compounds

Uniqueness: Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is unique due to its high catalytic activity and stability under various reaction conditions. The presence of the N,N,N’,N’-tetramethylethylenediamine ligand enhances its solubility and reactivity compared to other palladium complexes .

Properties

CAS No.

14267-08-4

Molecular Formula

C6H16Cl2N2Pd

Molecular Weight

293.53 g/mol

IUPAC Name

dichloropalladium;N,N,N',N'-tetramethylethane-1,2-diamine

InChI

InChI=1S/C6H16N2.2ClH.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2

InChI Key

FJOUSQLMIDWVAY-UHFFFAOYSA-L

SMILES

CN(C)CCN(C)C.[Cl-].[Cl-].[Pd+2]

Canonical SMILES

CN(C)CCN(C)C.Cl[Pd]Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)
Reactant of Route 2
Reactant of Route 2
Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)
Reactant of Route 3
Reactant of Route 3
Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)
Reactant of Route 5
Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)
Reactant of Route 6
Reactant of Route 6
Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.